molecular formula C13H12F3N3O B7499444 N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide

N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B7499444
M. Wt: 283.25 g/mol
InChI Key: QGAYDWUXFGJFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to work with in aqueous environments. In addition, its high cost can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Furthermore, the development of this compound analogs with improved properties and efficacy is also an area of interest.

Synthesis Methods

N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzoic acid with 1,3-dimethylpyrazole in the presence of a coupling agent. The resulting intermediate is then subjected to various reactions to yield the final product, this compound.

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8-11(7-19(2)18-8)17-12(20)9-3-5-10(6-4-9)13(14,15)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYDWUXFGJFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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